Stereochemical Outcome: (3R,4R) vs. (3S,4R) Diastereomers Map to Distinct Pharmaceutical Pathways
The (3R,4R) diastereomer is stereochemically distinct from the (3S,4R) diastereomer (CAS 923932-21-2), which is the established direct precursor for (−)-paroxetine synthesis. While the (3S,4R) compound can be converted to (−)-(3S,4R)-paroxetine, the (3R,4R) compound leads to the cis-(3R,4R) impurity series of paroxetine (e.g., Paroxetine Impurity 19, CAS 100332-12-5) [1]. This stereochemical divergence means that the (3R,4R) compound cannot substitute for (3S,4R) in paroxetine manufacturing without a complete reversal of stereochemical outcome at C-3. Conversely, for femoxetine the active stereochemistry is (3R,4S); the (3R,4R) compound likewise maps to a different stereochemical series [2].
| Evidence Dimension | Downstream pharmaceutical enantiomer produced after deprotection and functionalization |
|---|---|
| Target Compound Data | (3R,4R) → cis-(3R,4R)-paroxetine impurity (Paroxetine Impurity 19, CAS 100332-12-5) |
| Comparator Or Baseline | (3S,4R) (CAS 923932-21-2) → (−)-trans-(3S,4R)-paroxetine; (3R,4S) → (+)-femoxetine |
| Quantified Difference | Complete reversal of absolute configuration at C-3; the (3R,4R) diastereomer maps to the impurity series of paroxetine rather than the active pharmaceutical ingredient |
| Conditions | Stereochemical pathway analysis based on published paroxetine and femoxetine synthetic routes. Paroxetine uses (3S,4R); femoxetine uses (3R,4S). |
Why This Matters
For procurement decisions, the (3R,4R) diastereomer is uniquely suited for impurity reference standard preparation and for research programs targeting the cis-piperidine pharmacophore, whereas the (3S,4R) diastereomer is required for paroxetine API synthesis.
- [1] SynZeal. Paroxetine Impurity 19 (CAS 100332-12-5): ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. View Source
- [2] US Patent 5,948,914. Stereoselective and useful preparation of 3-substituted 4-aryl piperidine compounds. For paroxetine, stereochemistry is 3-S, 4-R; for femoxetine, stereochemistry is 3-R, 4-S. View Source
